molecular formula C13H17NO4S B1418529 1-[4-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid CAS No. 942474-19-3

1-[4-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid

Cat. No. B1418529
M. Wt: 283.35 g/mol
InChI Key: FVYRCQDOTWNJCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[4-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid” is a chemical compound with the molecular formula C13H17NO4S . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “1-[4-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid” consists of a piperidine ring attached to a carboxylic acid group and a phenyl group substituted with a methylsulfonyl group .


Physical And Chemical Properties Analysis

The molecular weight of “1-[4-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid” is 283.34 g/mol .

Scientific Research Applications

Beta(3) Adrenergic Receptor Agonists

A study by Hu et al. (2001) focused on the development of novel (4-piperidin-1-yl)-phenyl sulfonamides, which were evaluated for their activity on human beta(3)-adrenergic receptors. These compounds, including 1-[4-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid, showed potential as potent full agonists at the beta(3) receptor, indicating their significance in related scientific research (Hu et al., 2001).

Aurora Kinase Inhibitors in Cancer Treatment

In cancer research, derivatives of piperidine-4-carboxylic acid have been studied for their role in inhibiting Aurora A, a kinase involved in cell division. This suggests its potential application in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).

Phospholipase A2 Inhibitors

Oinuma et al. (1991) synthesized and evaluated a series of benzenesulfonamides, including compounds structurally related to 1-[4-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid, as membrane-bound phospholipase A2 inhibitors. These compounds were found to significantly reduce myocardial infarction in animal models, highlighting their potential therapeutic applications (Oinuma et al., 1991).

Solvent Influence in Sulfoxide Thermolysis

Research by Bänziger et al. (2002) investigated the effect of solvents on the regioselectivity of sulfoxide thermolysis in β-amino-α-sulfinyl esters, including derivatives of piperidine-3-carboxylate. This study provides insight into the chemical behavior of such compounds under different conditions (Bänziger et al., 2002).

Crystal Structures of Alanylpiperidine Analogues

Mambourg et al. (2021) determined the crystal structures of alanylpiperidine analogues, including those related to 1-[4-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid. This research helps in understanding the structural properties of these compounds, which can be crucial for their application in various scientific fields (Mambourg et al., 2021).

Safety And Hazards

As with any chemical, handling “1-[4-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid” requires caution. It is intended for research use only and not for diagnostic or therapeutic use .

properties

IUPAC Name

1-(4-methylsulfonylphenyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-19(17,18)12-6-4-11(5-7-12)14-8-2-3-10(9-14)13(15)16/h4-7,10H,2-3,8-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYRCQDOTWNJCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)N2CCCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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